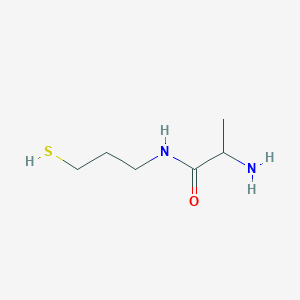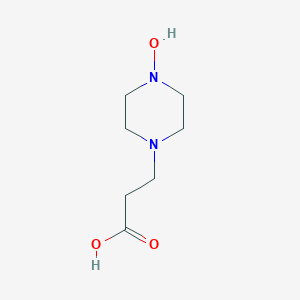
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, also known as CDPK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is not yet fully understood. However, it has been proposed that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one inhibits the activity of COX-2 in a dose-dependent manner, with higher doses resulting in greater inhibition. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been shown to reduce the production of prostaglandins and other inflammatory mediators in various cell types, including macrophages and synovial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one is its high potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various disease states and for identifying potential drug targets. However, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several promising future directions for research on (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. One area of interest is the development of new drugs based on the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one. By modifying the structure of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one, it may be possible to create more potent and selective COX-2 inhibitors with fewer side effects. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one may have potential applications in the synthesis of novel materials, such as polymers and nanoparticles, which could have a range of industrial and biomedical applications. Finally, further research is needed to fully understand the mechanism of action of (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one and its potential therapeutic applications in various disease states.
Métodos De Síntesis
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one.
Aplicaciones Científicas De Investigación
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as arthritis and fever. Moreover, (2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one has been investigated for its potential use in material science, particularly in the synthesis of novel polymers and other materials.
Propiedades
Número CAS |
135133-19-6 |
|---|---|
Nombre del producto |
(2S)-2-Chloro-1-(2,4-difluorophenyl)propan-1-one |
Fórmula molecular |
C9H7ClF2O |
Peso molecular |
204.6 g/mol |
Nombre IUPAC |
(2S)-2-chloro-1-(2,4-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3/t5-/m0/s1 |
Clave InChI |
QDXQWKIKBKUTRB-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
SMILES canónico |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl |
Sinónimos |
1-Propanone, 2-chloro-1-(2,4-difluorophenyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



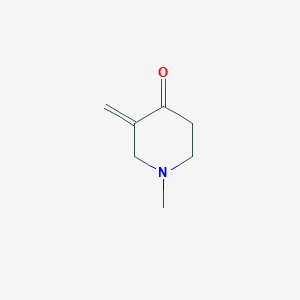
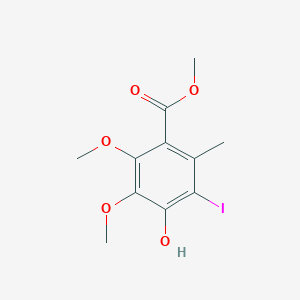
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
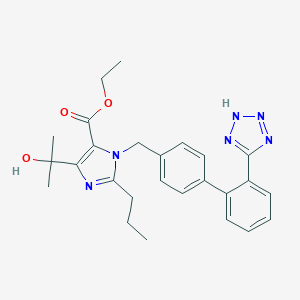
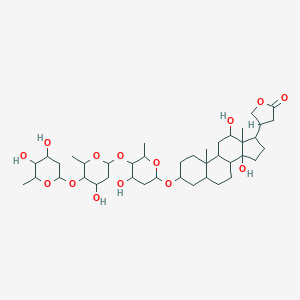
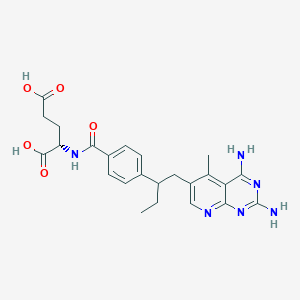
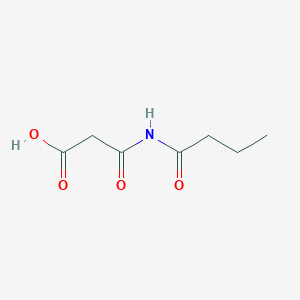
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
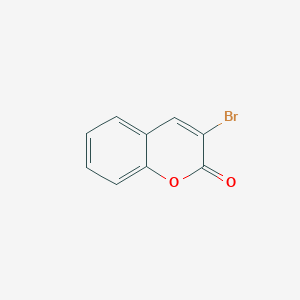
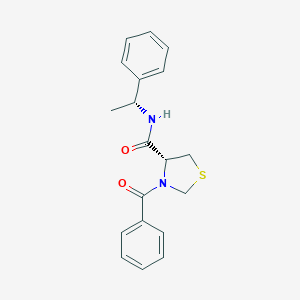
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
